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Compound of Interest

Compound Name: (S)-2-Aminononanoic acid

Cat. No.: B554682

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for (S)-2-Aminononanoic acid, a non-proteinogenic amino acid. While specific experimental
spectra for this compound are not readily available in public databases, this document presents
predicted data based on its chemical structure, alongside detailed, generalized experimental
protocols for acquiring such data. This guide is intended to assist researchers in the
identification, characterization, and quality control of (S)-2-Aminononanoic acid in various
research and development applications.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for (S)-2-Aminononanoic acid. These predictions are
based on the analysis of its structural features and comparison with similar molecules.

Table 1: Predicted *H NMR Spectroscopic Data for (S)-2-
Aminononanoic Acid
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.7 Triplet (t) 1H a-CH
~1.8-1.9 Multiplet (m) 2H B-CH2
~1.2-1.4 Multiplet (m) 10H -(CH2)s-
~0.9 Triplet (t) 3H -CHs

Solvent: D20. The chemical shifts of the amine (-NHz) and carboxylic acid (-COOH) protons are
highly dependent on the solvent, pH, and concentration and are often not observed or appear

as broad signals.

Table 2: Predicted **C NMR Spectroscopic Data for (S)-2-
Aminononanoic Acid

Chemical Shift (8) ppm Assignment

~175-180 C=0 (Carboxylic Acid)
~55-60 a-C (CH-NH2)

~30-35 B-C

~22-32 Methylene Chain Carbons
~14 -CHs

Table 3: Predicted IR Absorption Bands for (S)-2-
Aminononanoic Acid

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b554682?utm_src=pdf-body
https://www.benchchem.com/product/b554682?utm_src=pdf-body
https://www.benchchem.com/product/b554682?utm_src=pdf-body
https://www.benchchem.com/product/b554682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)
2850-3000 Strong C-H stretch (Aliphatic)
1690-1740 Strong C=0 stretch (Carboxylic Acid)
1550-1650 Medium N-H bend (Amine)
1300-1450 Medium C-H bend

1150-1300 Medium C-O stretch

Table 4: Predicted Mass Spectrometry Data for (S)-2-
Aminononanoic Acid

mlz lon
174.1494 [M+H]*
196.1313 [M+NaJ*
172.1338 [M-H]-

M = Molecular Weight of (S)-2-Aminononanoic acid (173.25 g/mol )

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above.
These may need to be optimized based on the specific instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of (S)-2-Aminononanoic acid in approximately 0.6-0.7 mL of a suitable
deuterated solvent (e.g., D20, CD30D) in a 5 mm NMR tube.[1]

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
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The pH of the solution can significantly affect the chemical shifts of the amino and carboxyl
groups. For standardized results, adjust the pH to a neutral value (around 7.0) using dilute
DCIl or NaOD.[1]

IH NMR Acquisition:

Instrument: 400 MHz or higher NMR spectrometer.

Experiment: Standard 1D proton experiment.

Temperature: 298 K (25 °C).

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
Relaxation Delay: 1-2 seconds.

Solvent Suppression: If using D20, a presaturation sequence should be employed to
suppress the residual H20 signal.

13C NMR Acquisition:

Instrument: 400 MHz or higher NMR spectrometer.

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30 on Bruker instruments).

[1]
Temperature: 298 K (25 °C).
Spectral Width: 0-200 ppm.[1]

Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio, which will depend
on the sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.
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e Place a small amount of the solid (S)-2-Aminononanoic acid sample directly onto the ATR
crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
FTIR Acquisition:

e Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

o Mode: Attenuated Total Reflectance (ATR).

e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm~1.

o Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

e A background spectrum of the clean, empty ATR crystal should be collected prior to the
sample scan.

Mass Spectrometry (MS)

Sample Preparation (Electrospray lonization - ESI):

o Prepare a dilute solution of (S)-2-Aminononanoic acid (approximately 0.1 mg/mL) in a
suitable solvent such as methanol, water, or acetonitrile.

o To promote ionization, a small amount of formic acid (for positive ion mode) or ammonium
hydroxide (for negative ion mode) can be added to the solution.

ESI-MS Acquisition:

e Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple
Quadrupole).[2]

« lonization Mode: Electrospray lonization (ESI), run in both positive and negative modes.[2]

e Mass Range: Scan a range appropriate to detect the molecular ion and potential fragments
(e.g., m/z 50-500).
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o Capillary Voltage: Optimized for the specific instrument and analyte.

e Nebulizing Gas Flow: Optimized for stable spray.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (S)-2-Aminononanoic acid.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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